molecular formula C13H10ClIN2O3 B3885083 2-(4-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide

Cat. No.: B3885083
M. Wt: 404.59 g/mol
InChI Key: GBKMAWWFKYGROT-FRKPEAEDSA-N
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Description

2-(4-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of inflammatory responses. This compound has also been shown to exhibit antioxidant activity and to enhance the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide is its versatility, as it can be used in various fields of research. This compound is also relatively easy to synthesize and purify, making it a cost-effective reagent. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-(4-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is the exploration of its potential as a building block for the synthesis of complex molecules. Furthermore, the development of new synthetic methods for this compound and the investigation of its properties in different environments could also be potential future directions.

Scientific Research Applications

2-(4-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
In organic synthesis, this compound has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds and amino acids. This compound has also been utilized as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals.
In material science, this compound has been studied for its potential as a corrosion inhibitor for metals and alloys. This compound has also been investigated for its ability to enhance the mechanical properties of polymers and composites.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIN2O3/c14-9-1-3-10(4-2-9)19-8-13(18)17-16-7-11-5-6-12(15)20-11/h1-7H,8H2,(H,17,18)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKMAWWFKYGROT-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(O2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide
Reactant of Route 2
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2-(4-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide

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